BenchChemオンラインストアへようこそ!

2'-(4-Bromobenzyloxy)acetophenone

Melting point differentiation Solid-state properties Crystallinity

2'-(4-Bromobenzyloxy)acetophenone (CAS 845866-47-9) is an ortho-substituted benzyloxy acetophenone derivative with the IUPAC name 1-[2-[(4-bromophenyl)methoxy]phenyl]ethanone, bearing a para-bromo substituent on the benzyl ring and the ether linkage at the 2'-position of the acetophenone core. The compound has a molecular weight of 305.17 g/mol, a computed XLogP3 of 3.8, a topological polar surface area (TPSA) of 26.3 Ų, and a reported melting point of 78–82 °C.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 845866-47-9
Cat. No. B1608213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(4-Bromobenzyloxy)acetophenone
CAS845866-47-9
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
InChIKeyRUXZKHRTPJWTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-(4-Bromobenzyloxy)acetophenone (CAS 845866-47-9): Ortho-Substituted Brominated Benzyloxy Acetophenone Building Block for Medicinal Chemistry and Cross-Coupling Applications


2'-(4-Bromobenzyloxy)acetophenone (CAS 845866-47-9) is an ortho-substituted benzyloxy acetophenone derivative with the IUPAC name 1-[2-[(4-bromophenyl)methoxy]phenyl]ethanone, bearing a para-bromo substituent on the benzyl ring and the ether linkage at the 2'-position of the acetophenone core [1]. The compound has a molecular weight of 305.17 g/mol, a computed XLogP3 of 3.8, a topological polar surface area (TPSA) of 26.3 Ų, and a reported melting point of 78–82 °C [1]. It is supplied as a white crystalline solid at ≥98% purity by multiple reputable vendors for research and further manufacturing use only . The compound belongs to the broader class of bromobenzyloxy aromatic ketones that have been validated as critical synthetic precursors in structure–activity relationship (SAR) programs targeting HIV-1 protease, plasmepsin I/II, and ABCG2-mediated drug efflux [2][3].

Why 2'-(4-Bromobenzyloxy)acetophenone Cannot Be Substituted by Non-Brominated or Regioisomeric Analogs in Synthesis and Screening Workflows


The combination of three structural features—the ortho (2'-) benzyloxy position, the para-bromo substituent on the benzyl ring, and the acetophenone carbonyl—confers on 2'-(4-bromobenzyloxy)acetophenone a physicochemical and reactivity profile that is distinct from its closest analogs. The non-brominated 2'-benzyloxyacetophenone (CAS 31165-67-0) lacks the aryl halide handle required for palladium-catalyzed cross-coupling reactions, precluding its use in diversification libraries that depend on Suzuki, Heck, or aminocarbonylation chemistry [1]. The para-substituted regioisomer 4'-(4-bromobenzyloxy)acetophenone (CAS 694443-80-6) differs in melting point by approximately 25 °C (105–107 °C vs. 78–82 °C), LogP (computed ~4.23 vs. 3.8), and spatial orientation of the acetyl group, which alters both solid-state handling and the geometry of metal-chelating interactions during synthesis [2]. These differences mean that simple in-class substitution would alter reaction outcomes, purification protocols, and the fidelity of SAR data in programs where the 4-bromobenzyloxy motif has been specifically validated as a pharmacophoric element or synthetic precursor [3].

Quantitative Differentiation Evidence for 2'-(4-Bromobenzyloxy)acetophenone (CAS 845866-47-9) Against Closest Analogs and Regioisomers


Melting Point: 78–82 °C vs. 38 °C for Non-Brominated 2'-Benzyloxyacetophenone — A >40 °C Elevation Driven by Bromine Substitution

The introduction of a para-bromine atom on the benzyl ring of 2'-(4-bromobenzyloxy)acetophenone raises the melting point to 78–82 °C, compared with 38 °C for the non-brominated analog 2'-benzyloxyacetophenone (CAS 31165-67-0) . This represents an elevation of 40–44 °C, attributable to the increased molecular weight, enhanced polarizability, and potential intermolecular halogen-bonding interactions conferred by the bromine substituent [1]. In contrast, the para-substituted regioisomer 4'-(4-bromobenzyloxy)acetophenone (CAS 694443-80-6) exhibits a still higher melting point of 105–107 °C, reflecting the influence of regioisomeric packing on crystal lattice energy .

Melting point differentiation Solid-state properties Crystallinity Purification

Lipophilicity (XLogP3): 3.8 vs. 3.47 for Non-Brominated Analog — Bromine Adds +0.33 Log Units, Modulating Membrane Permeability and Chromatographic Retention

The computed XLogP3 of 2'-(4-bromobenzyloxy)acetophenone is 3.8, compared with a LogP of 3.47 for the non-brominated 2'-benzyloxyacetophenone, representing a ΔLogP of +0.33 units attributable to the bromine atom [1][2]. For the para-regioisomer 4'-(4-bromobenzyloxy)acetophenone, the computed LogP is approximately 4.23, which is 0.43 units higher than the ortho-substituted target compound, reflecting the greater solvent-exposed hydrophobic surface area in the para configuration . All three compounds share an identical TPSA of 26.3 Ų, meaning that the lipophilicity differences are driven solely by the halogen and regioisomeric effects on molecular polarizability and conformation [1].

Lipophilicity XLogP3 Drug-likeness Chromatographic behavior ADME prediction

Aryl Bromide as Synthetic Diversification Handle: Enables Pd-Catalyzed Cross-Coupling Inaccessible to Non-Halogenated 2'-Benzyloxyacetophenone

The para-bromo substituent on the benzyl ring of 2'-(4-bromobenzyloxy)acetophenone serves as a versatile synthetic handle for transition-metal-catalyzed transformations. In the HIV-1 protease inhibitor program reported by Wannberg et al. (2005), ortho-iodo and meta-bromobenzyloxy P1/P1′ substituted core structures—directly analogous to this compound—underwent microwave-promoted, palladium-catalyzed aminocarbonylations using Mo(CO)₆ as a solid CO source, yielding inhibitors with micromolar to low nanomolar Ki values against HIV-1 protease [1]. The non-brominated 2'-benzyloxyacetophenone lacks any halogen handle and therefore cannot participate in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or aminocarbonylation reactions without prior electrophilic halogenation or directed ortho-metalation, adding synthetic steps and reducing overall yield [2]. The bromine also serves as a latent site for later-stage SAR exploration: Alterman et al. (1999) demonstrated that the p-bromobenzyloxy compound could be prepared in only three steps from commercially available materials and used as a common precursor for all subsequent diversification reactions [3].

Cross-coupling Suzuki reaction Aminocarbonylation Palladium catalysis Library synthesis

Validated p-Bromobenzyloxy Pharmacophoric Motif Across Multiple Therapeutic Protease Targets: HIV-1 Protease (Ki 0.09–3.8 nM) and Plasmepsin I/II (Ki Low Nanomolar)

The p-bromobenzyloxy motif—identical to the substitution pattern in 2'-(4-bromobenzyloxy)acetophenone—has been independently validated as a productive pharmacophoric element in two distinct aspartyl protease inhibitor programs. Alterman et al. (1999) reported that a p-bromobenzyloxy-containing common precursor, prepared in three steps, gave rise to a series of C2-symmetric HIV-1 protease inhibitors with Ki values spanning 0.09 to 3.8 nM in enzymatic assays, with four compounds achieving a 30-fold improvement in antiviral effect in cell culture compared to the parent inhibitor [1]. In a separate target class, Johansson et al. (2005) demonstrated that p-bromobenzyloxy-substituted statine-based inhibitors of plasmepsin I and II—critical targets in malaria—achieved Ki values in the low nanomolar range for both isoforms; SAR studies established that replacement of the bromo atom with alternative aryl substituents modulated potency, confirming the bromine as a tunable vector rather than a passive substituent [2]. In the ABCG2 efflux transporter field, Valdameri et al. (2012) showed that the 4-bromobenzyloxy substituent at position 5 of a chromone scaffold was essential for both inhibition of mitoxantrone efflux and suppression of basal ATPase activity, yielding a high-affinity, low-cytotoxicity inhibitor with a markedly high therapeutic index [3]. Notably, 2'-benzyloxyacetophenone—lacking the bromine—cannot access this SAR space without additional synthetic manipulation.

HIV-1 protease Plasmepsin Protease inhibition Structure–activity relationship Pharmacophore

Ortho-Benzyloxy Chelation Geometry: Intramolecular Interactions and Conformational Constraints Distinct from the Para-Regioisomer

The 2'-(ortho) placement of the benzyloxy group relative to the acetyl carbonyl on 2'-(4-bromobenzyloxy)acetophenone creates a 1,2-disubstituted aromatic geometry capable of intramolecular O···H—C or dipole–dipole interactions between the ether oxygen and the acetyl methyl group, as well as bidentate metal-chelation motifs involving both the carbonyl and ether oxygens [1]. This contrasts with the 4'-(para) regioisomer, where the benzyloxy and acetyl groups are spatially separated across the aromatic ring, precluding such through-space interactions and yielding different solid-state packing (mp 105–107 °C vs. 78–82 °C) . The ortho-substitution pattern is also the requisite geometry for flavone and chromone synthesis via Baker-Venkataraman rearrangement or related cyclization strategies, where the proximity of the ether oxygen to the acetyl group facilitates intramolecular Claisen-type condensations [2]. This regiochemical feature makes the ortho-isomer irreplaceable for specific heterocyclic synthesis routes.

Regiochemistry Chelation Conformational analysis Metal coordination Crystal engineering

Commercial Availability and Pricing: Premium over Non-Brominated Analog Reflects Synthetic Step-Value of Pre-Installed Bromine Handle

2'-(4-Bromobenzyloxy)acetophenone is commercially available at ≥98% purity from multiple suppliers including Fluorochem (Product Code F023240: £247/5 g, £975/25 g, £3,336/100 g) and Santa Cruz Biotechnology (sc-322107: $150/5 g, $384/25 g) . The non-brominated analog 2'-benzyloxyacetophenone is significantly less expensive (Fluorochem: £26/5 g, £76/25 g; approximately 9.5× and 12.8× cheaper at 5 g and 25 g scale, respectively) . This price differential of approximately 9- to 13-fold directly reflects the added synthetic value of the pre-installed aryl bromide—which would otherwise require a separate halogenation step (estimated at 1–2 synthetic days plus purification, with typical yields of 60–85% for electrophilic bromination of deactivated aromatics). The para-regioisomer 4'-(4-bromobenzyloxy)acetophenone is available at 98% purity from Macklin (207 RMB/1 g, 723 RMB/5 g), representing a lower price point at small scale, though the regioisomeric identity fundamentally differs [1]. Storage recommendations are sealed in dry conditions at 2–8 °C .

Procurement Cost–benefit Commercial availability Supply chain Building block economics

Optimal Procurement and Application Scenarios for 2'-(4-Bromobenzyloxy)acetophenone (CAS 845866-47-9) Based on Quantitative Differentiation Evidence


Pd-Catalyzed Library Diversification: Suzuki, Heck, and Aminocarbonylation Building Block

For combinatorial chemistry and parallel synthesis laboratories, 2'-(4-bromobenzyloxy)acetophenone serves as a diversification-ready aryl bromide building block. Its para-bromo substituent is directly compatible with Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings without additional halogenation. As demonstrated by Wannberg et al. (2005), analogous o-iodo and m-bromobenzyloxy P1/P1′ cores underwent microwave-promoted Pd-catalyzed aminocarbonylation to generate libraries of HIV-1 protease inhibitors with nanomolar potency [1]. The non-brominated analog 2'-benzyloxyacetophenone cannot serve this role without prior functionalization, making the brominated compound the only viable choice for cross-coupling-based diversification strategies. Laboratories should procure this compound when their synthetic route includes a Pd-catalyzed aryl functionalization step, as the pre-installed bromine eliminates 1–2 synthetic days and the associated yield losses of late-stage electrophilic bromination (Section 3, Evidence 3).

HIV-1 Protease and Aspartyl Protease Inhibitor Lead Optimization Programs

Research groups engaged in aspartyl protease inhibitor development—particularly HIV-1 protease or plasmepsin I/II targets—should prioritize this compound as a key intermediate. The p-bromobenzyloxy motif has been independently validated across two aspartyl protease programs: Alterman et al. (1999) achieved Ki values of 0.09–3.8 nM against HIV-1 protease with a 30-fold antiviral improvement from a p-bromobenzyloxy common precursor [2], while Johansson et al. (2005) demonstrated low-nanomolar plasmepsin inhibition where the bromine atom served as a tunable vector for aryl substitution [3]. The ortho-substitution pattern additionally enables chelation-assisted binding modes not accessible with the para-regioisomer. Procurement of the correct ortho-, brominated regioisomer ensures SAR fidelity when reproducing or extending published inhibitor series (Section 3, Evidence 4 and 5).

Flavone, Chromone, and Benzopyran Heterocycle Synthesis via Ortho-Specific Cyclization

Synthetic chemists pursuing flavone, chromone, or related benzopyran natural product analogs should select the 2'-(ortho) regioisomer specifically, as the 1,2-relationship between the benzyloxy ether and acetyl carbonyl is a strict geometric requirement for Baker-Venkataraman rearrangement, Claisen-type intramolecular condensations, and metal-chelation-directed cyclization strategies [4]. The 4'-(para) regioisomer cannot support these transformations. The para-bromo substituent remains available throughout the cyclization sequence for post-cyclization diversification via cross-coupling, enabling the synthesis of flavone/chromone libraries with variable aryl substitution at the benzyloxy-derived position—a synthetic versatility not achievable with the non-brominated 2'-benzyloxyacetophenone. The melting point of 78–82 °C also facilitates intermediate purification by recrystallization prior to the cyclization step (Section 3, Evidence 1 and 5).

ABCG2 Transporter Pharmacology and Multidrug Resistance Reversal Research

Investigators studying breast cancer resistance protein (ABCG2/BCRP)-mediated multidrug resistance should consider 2'-(4-bromobenzyloxy)acetophenone as a building block for constructing chromone-based ABCG2 inhibitors. Valdameri et al. (2012) established that the 4-bromobenzyloxy substituent at position 5 of a chromone scaffold was critical for both inhibition of mitoxantrone efflux and suppression of basal ATPase activity, yielding a high-affinity inhibitor with markedly low cytotoxicity and a high therapeutic index [5]. The target compound provides the 4-bromobenzyloxy fragment in a form that can be elaborated into chromone scaffolds via ortho-specific cyclization, while the bromine handle enables subsequent SAR exploration at the benzyloxy position—an application where the non-brominated analog would require de novo halogenation and the para-regioisomer would not yield the correct chromone geometry (Section 3, Evidence 4 and 5).

Quote Request

Request a Quote for 2'-(4-Bromobenzyloxy)acetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.